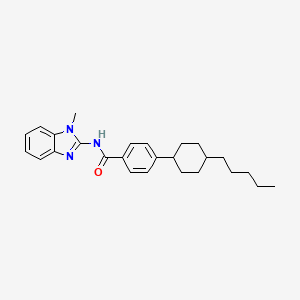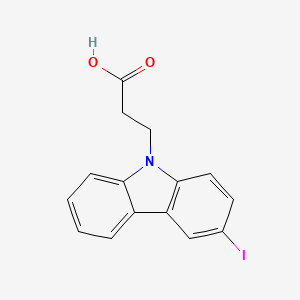![molecular formula C11H14BrNO B4996835 N-[2-(3-bromophenoxy)ethyl]-2-propen-1-amine](/img/structure/B4996835.png)
N-[2-(3-bromophenoxy)ethyl]-2-propen-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3-bromophenoxy)ethyl]-2-propen-1-amine, also known as BPEA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BPEA is a derivative of 2-propen-1-amine and is synthesized through a series of chemical reactions. In
Wissenschaftliche Forschungsanwendungen
N-[2-(3-bromophenoxy)ethyl]-2-propen-1-amine has been studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. This compound has also been studied for its potential as a drug delivery system due to its ability to form stable complexes with drugs. In material science, this compound has been studied for its potential as a ligand in metal-organic frameworks. In organic synthesis, this compound has been used as a building block in the synthesis of various compounds.
Wirkmechanismus
The mechanism of action of N-[2-(3-bromophenoxy)ethyl]-2-propen-1-amine is not fully understood, but studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. This compound has also been shown to inhibit the activity of enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is well tolerated in animal models. Studies have also shown that this compound can cross the blood-brain barrier, which makes it a potential candidate for the treatment of brain tumors. This compound has also been shown to have antioxidant properties, which can protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[2-(3-bromophenoxy)ethyl]-2-propen-1-amine in lab experiments is its low toxicity and well-tolerated nature. This compound is also relatively easy to synthesize, which makes it accessible for researchers. One limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to use in aqueous solutions.
Zukünftige Richtungen
For the study of N-[2-(3-bromophenoxy)ethyl]-2-propen-1-amine include exploring its potential as an anticancer agent in vivo, investigating its potential as a drug delivery system, and exploring the synthesis of this compound derivatives.
Synthesemethoden
N-[2-(3-bromophenoxy)ethyl]-2-propen-1-amine is synthesized through a series of chemical reactions involving 3-bromophenol, ethyl bromide, and 2-propen-1-amine. The first step involves the conversion of 3-bromophenol to 3-bromophenyl ether through an etherification reaction with ethyl bromide. The resulting product is then reacted with 2-propen-1-amine to yield this compound.
Eigenschaften
IUPAC Name |
N-[2-(3-bromophenoxy)ethyl]prop-2-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-2-6-13-7-8-14-11-5-3-4-10(12)9-11/h2-5,9,13H,1,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPCLZUKOPQZDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCCOC1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]butanoate](/img/structure/B4996768.png)


![isopropyl 2-[6-{[(2-methoxyphenyl)amino]carbonyl}-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]butanoate](/img/structure/B4996783.png)
![N-{1-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4996791.png)
![N-(4-chlorobenzyl)-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B4996798.png)
![N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-isoxazolidinyl)propanamide](/img/structure/B4996805.png)

![4-{[(4-chlorophenyl)thio]methyl}-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B4996823.png)
![N-(2-methoxyphenyl)-N'-{1-[1-(3-methyl-2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B4996828.png)
![4-[3-(4-morpholinyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B4996842.png)

![2-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-6-nitro-1H-benzimidazole](/img/structure/B4996859.png)
